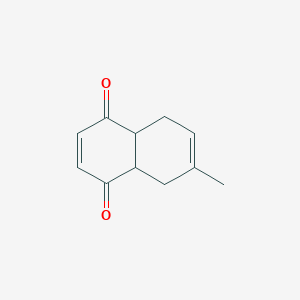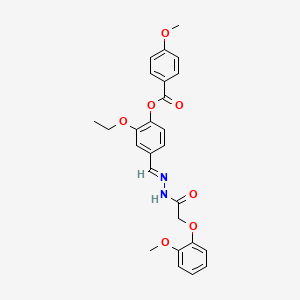
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is a chemical compound with the molecular formula C11H12O2. It is a derivative of naphthoquinone and is known for its unique structure and properties. This compound is used in various scientific research applications due to its interesting chemical behavior and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. For example, the oxidation of naphthalene with chromium trioxide can yield naphthoquinone derivatives . Another method involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst .
Industrial Production Methods
In industrial settings, the production of 1,4-naphthoquinone derivatives often involves large-scale oxidation processes. The use of vanadium oxide catalysts in the presence of oxygen is a common method for producing these compounds efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace hydrogen atoms on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, hydroquinones, and substituted naphthoquinones. These products have diverse applications in different fields of research and industry .
Wissenschaftliche Forschungsanwendungen
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in redox signaling.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, including the Nrf2 pathway, which is involved in the regulation of antioxidant responses . Additionally, this compound can interact with protein tyrosine phosphatases and other molecular targets, affecting cellular functions and communication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menadione (2-methyl-1,4-naphthoquinone): Known for its role as a vitamin K precursor.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong biological activities, including antimicrobial and anticancer properties.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer and anti-inflammatory effects.
Uniqueness
1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro-6-methyl- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to generate ROS and modulate redox signaling pathways makes it a valuable compound for research in chemistry, biology, and medicine .
Eigenschaften
CAS-Nummer |
33982-92-2 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
6-methyl-4a,5,8,8a-tetrahydronaphthalene-1,4-dione |
InChI |
InChI=1S/C11H12O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2,4-5,8-9H,3,6H2,1H3 |
InChI-Schlüssel |
NHJJSOMKTLLJIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C(C1)C(=O)C=CC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)

![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)


![4-amino-3-[(E)-phenyldiazenyl]-1-naphthalenesulfonic acid](/img/structure/B12000565.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)


